5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one
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Overview
Description
5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and piperazine moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 5-fluoropyridine-2-amine: This intermediate can be synthesized via the diazotization of 5-fluoropyridine-2-amine with sodium nitrite in the presence of hydrochloric acid, followed by reduction.
Formation of piperazine derivative: The piperazine moiety is introduced by reacting 5-fluoropyridine-2-amine with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclization to form pyridazinone: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine hydrate, under reflux conditions to form the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly in the design of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and piperazine moiety can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 3-methyl-6-phenyl-1,2,4-triazine-5-one share a similar core structure and exhibit comparable biological activities.
Fluoropyridine Derivatives: Compounds like 2-fluoro-5-nitropyridine have similar fluorine-substituted pyridine rings and are used in various chemical and biological studies.
Uniqueness
5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one is unique due to the combination of its fluoropyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2/c15-10-1-2-13(16-7-10)19-3-5-20(6-4-19)14(22)11-8-17-18-9-12(11)21/h1-2,7-9H,3-6H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUHEFUAZWOIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)F)C(=O)C3=CNN=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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